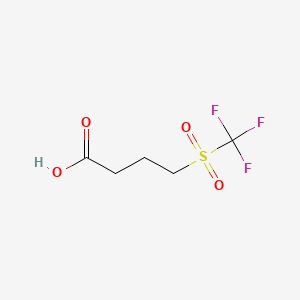![molecular formula C9H13NO3 B15300271 Ethyl 2-formyl-2-azabicyclo[2.1.1]hexane-4-carboxylate](/img/structure/B15300271.png)
Ethyl 2-formyl-2-azabicyclo[2.1.1]hexane-4-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-formyl-2-azabicyclo[211]hexane-4-carboxylate is a bicyclic compound that features a unique structure, making it an interesting subject for chemical research
Métodos De Preparación
The synthesis of ethyl 2-formyl-2-azabicyclo[2.1.1]hexane-4-carboxylate typically involves photochemical reactions. One common method is the [2+2] cycloaddition reaction, which is used to construct the bicyclic framework. This reaction can be carried out using photochemistry to access new building blocks . The system can be readily derivatized with numerous transformations, opening the gate to sp3-rich new chemical space .
Análisis De Reacciones Químicas
Ethyl 2-formyl-2-azabicyclo[2.1.1]hexane-4-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols or amines .
Aplicaciones Científicas De Investigación
This compound has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, its rigid structure makes it a valuable scaffold for drug design, particularly in the development of bioactive compounds . Additionally, its unique properties make it useful in materials science for the creation of new materials with specific characteristics .
Mecanismo De Acción
The mechanism of action of ethyl 2-formyl-2-azabicyclo[2.1.1]hexane-4-carboxylate involves its interaction with molecular targets through its rigid bicyclic structure. This rigidity allows for precise interactions with biological molecules, potentially leading to specific biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparación Con Compuestos Similares
Ethyl 2-formyl-2-azabicyclo[2.1.1]hexane-4-carboxylate can be compared to other azabicyclo compounds, such as azabicyclo[2.2.2]octane and azabicyclo[3.2.1]octane. These compounds share similar bicyclic structures but differ in the size and arrangement of their rings.
Propiedades
Fórmula molecular |
C9H13NO3 |
|---|---|
Peso molecular |
183.20 g/mol |
Nombre IUPAC |
ethyl 2-formyl-2-azabicyclo[2.1.1]hexane-4-carboxylate |
InChI |
InChI=1S/C9H13NO3/c1-2-13-8(12)9-3-7(4-9)10(5-9)6-11/h6-7H,2-5H2,1H3 |
Clave InChI |
GWAVVYPNGBILCD-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C12CC(C1)N(C2)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


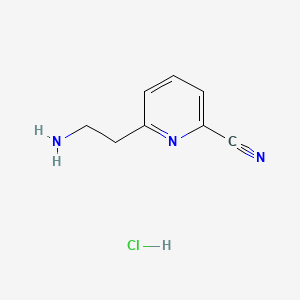
![Tert-butyl 1-(difluoromethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate](/img/structure/B15300206.png)
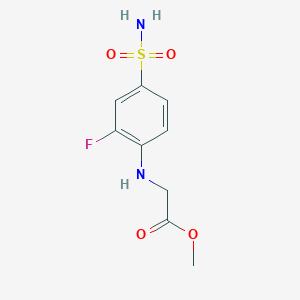
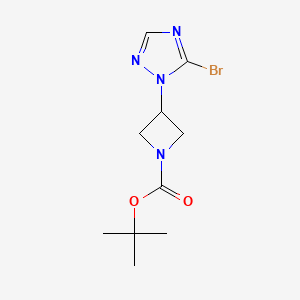
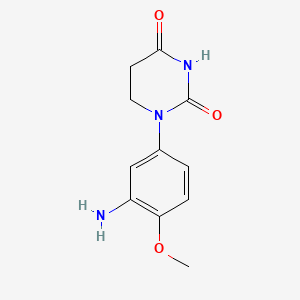
![2-(4-{2-[3-(1,3-oxazol-2-yl)phenyl]ethynyl}-1H-1,3-benzodiazol-2-yl)ethan-1-amine dihydrochloride](/img/structure/B15300222.png)


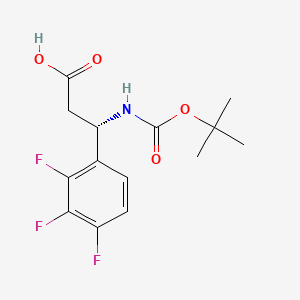
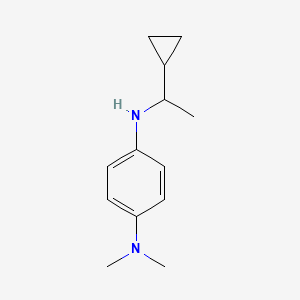
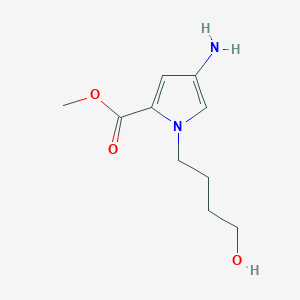
![tert-butyl N-{[1-(2-bromoethyl)cyclobutyl]methyl}carbamate](/img/structure/B15300250.png)
